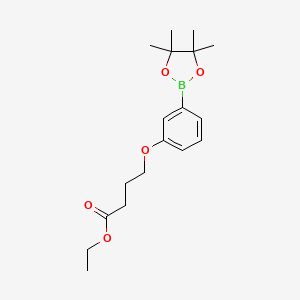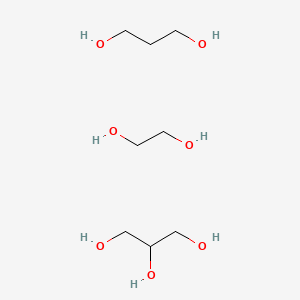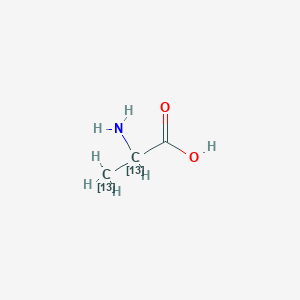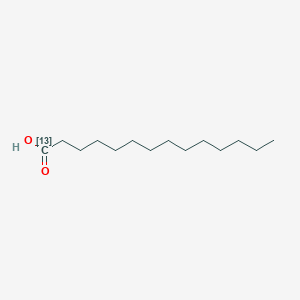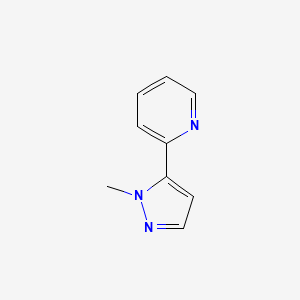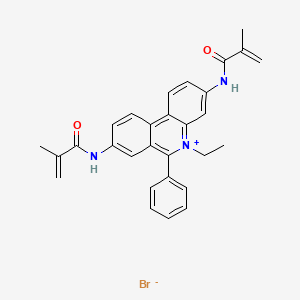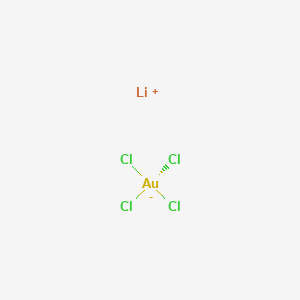
Lithium tetrachloroaurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium tetrachloroaurate is an inorganic compound with the chemical formula AuCl₄Li. It is a coordination complex consisting of a lithium cation and a tetrachloroaurate anion. This compound is known for its applications in various fields, including chemistry and materials science, due to its unique properties and reactivity.
Mechanism of Action
Target of Action
Lithium tetrachloroaurate, like other lithium compounds, primarily targets the neurotransmitter systems in the brain. It interacts with dopamine and glutamate pathways , playing a crucial role in modulating neurotransmission . Lithium also targets inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) , which are key enzymes in the brain .
Mode of Action
This compound exerts its effects by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium . In the dopamine pathway, lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . In the glutamate pathway, lithium enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Biochemical Pathways
Lithium affects several biochemical pathways. It inhibits the enzyme glycogen synthase kinase-3 (GSK-3) , which plays a crucial role in various cellular processes, including cell structure, gene expression, cell proliferation, and survival . Lithium also impacts the inositol signaling pathway by inhibiting inositol monophosphatase, leading to a reduction in inositol triphosphate (IP3) and diacylglycerol (DAG), both of which modulate neurotransmission and regulate gene transcription .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice. Due to its narrow therapeutic window, therapeutic drug monitoring to determine lithium blood concentrations remains a key component of clinical surveillance .
Result of Action
The molecular and cellular effects of lithium’s action are manifold. It modulates neurotransmission, impacts gene transcription, and exerts neuroprotective effects . Lithium’s action on neurotransmitters and second messenger systems leads to intracellular mechanisms of action which converge towards neuroprotection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, leaching of lithium from discharged batteries and its subsequent migration through soil and water represents serious environmental hazards, as it accumulates in the food chain, impacting ecosystems and human health . Therefore, proper disposal and recycling measures are crucial to offset the negative effects of used lithium batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium tetrachloroaurate can be synthesized through the reaction of tetrachloroauric acid with lithium chloride. The reaction typically occurs in an aqueous medium, where tetrachloroauric acid (HAuCl₄) reacts with lithium chloride (LiCl) to form this compound and hydrochloric acid (HCl) as a byproduct:
HAuCl4+LiCl→AuCl4Li+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled addition of lithium chloride to a solution of tetrachloroauric acid. The mixture is stirred and heated to ensure complete reaction. The resulting solution is then subjected to evaporation and crystallization processes to obtain pure this compound crystals.
Types of Reactions:
Reduction: this compound can undergo reduction reactions, where the gold(III) ion is reduced to gold(0). Common reducing agents include sodium borohydride (NaBH₄) and hydrazine (N₂H₄).
Substitution: The chloride ligands in this compound can be substituted by other ligands, such as phosphines or thiols, leading to the formation of new coordination complexes.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrazine.
Substituting Ligands: Phosphines, thiols.
Major Products:
Reduction Products: Elemental gold (Au).
Substitution Products: Various gold coordination complexes depending on the substituting ligand.
Scientific Research Applications
Lithium tetrachloroaurate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles, which have applications in catalysis and materials science.
Biology: Gold nanoparticles derived from this compound are used in biological imaging and diagnostics due to their unique optical properties.
Medicine: Research is ongoing into the use of gold nanoparticles for targeted drug delivery and cancer therapy.
Industry: this compound is used in the electroplating industry for the deposition of gold coatings on various substrates.
Comparison with Similar Compounds
- Sodium tetrachloroaurate (NaAuCl₄)
- Potassium tetrachloroaurate (KAuCl₄)
- Ammonium tetrachloroaurate ((NH₄)AuCl₄)
Comparison: Lithium tetrachloroaurate is unique due to the presence of the lithium cation, which can influence the solubility and reactivity of the compound compared to its sodium, potassium, and ammonium counterparts. The choice of cation can affect the overall properties of the resulting gold nanoparticles, such as size, shape, and stability.
Properties
IUPAC Name |
lithium;tetrachlorogold(1-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH.Li/h;4*1H;/q+3;;;;;+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYAYBKNBYTUKW-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].Cl[Au-](Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4Li |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584351 |
Source


|
| Record name | Lithium tetrachloroaurate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3145-91-3 |
Source


|
| Record name | Aurate(1-), tetrachloro-, lithium, (SP-4-1)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3145-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium tetrachloroaurate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
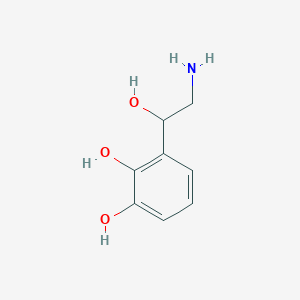
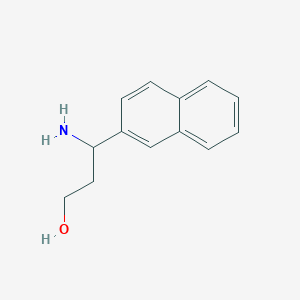
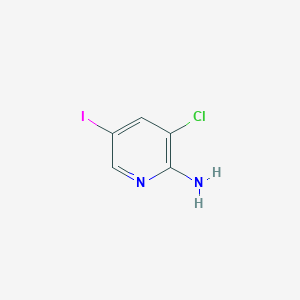
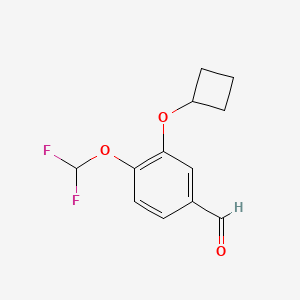
![Methyl 2-aminobenzo[D]thiazole-5-carboxylate](/img/structure/B1602419.png)
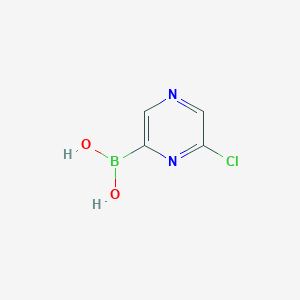
![4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1602421.png)
